molecular formula C18H18N4OS B2867098 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone CAS No. 879479-38-6

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2867098
CAS No.: 879479-38-6
M. Wt: 338.43
InChI Key: JKAIYZBKGYBXKQ-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters to form the benzothiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting functional groups to more oxidized forms.

  • Reduction: : Reducing functional groups to simpler forms.

  • Substitution: : Replacing one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:

  • Medicine: : It has shown potential as an anti-inflammatory, anti-tubercular, and anti-cancer agent.

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity makes it a candidate for studying various biological pathways and targets.

  • Industry: : It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone: is unique due to its specific structural features and biological activities. Similar compounds include other benzothiazole derivatives, which may have different substituents or functional groups. These compounds can be compared based on their biological activity, synthetic routes, and applications.

List of Similar Compounds

  • 2-(Benzo[d]thiazol-2-yl)phenyl-β-D-galactopyranoside: : Used as a fluorescent pigment dyeing substrate.

  • 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: : Key material for making naphthalene.

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides: : Known for their anti-inflammatory properties.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-21-9-11-22(12-10-21)18(23)13-5-4-8-19-16(13)17-20-14-6-2-3-7-15(14)24-17/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAIYZBKGYBXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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